REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]([OH:14])=[O:13])[CH:6]=[CH:5]2.S(=O)(=O)(O)O.[CH2:20](O)[CH3:21]>>[CH2:20]([O:13][C:12]([C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([OH:1])[CH:3]=2)[N:8]=1)=[O:14])[CH3:21]
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Name
|
|
Quantity
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2.3 g
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Type
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reactant
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Smiles
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OC=1C=C2C=CC(=NC2=CC1)C(=O)O
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was refluxed for 16 hours
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
was evaporated
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Type
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ADDITION
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Details
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60 ml of ethyl acetate, 50 ml of cooled water were added
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Type
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EXTRACTION
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Details
|
Extraction and concentration of the organic phase
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC2=CC=C(C=C2C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |